N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine

Descripción general

Descripción

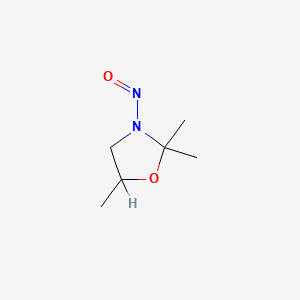

“N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine” is a nitroso compound, which means it contains a nitrogen-oxygen functional group . It is chemically stable and does not decompose easily. It is also highly reactive and can undergo a variety of chemical reactions .

Synthesis Analysis

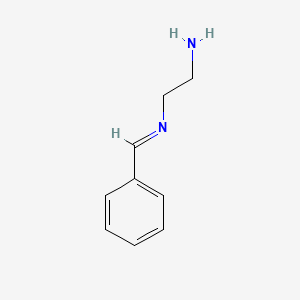

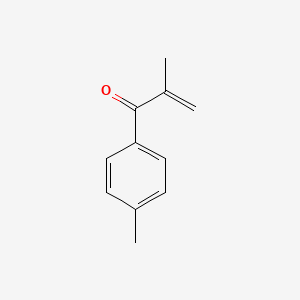

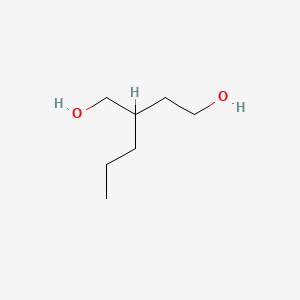

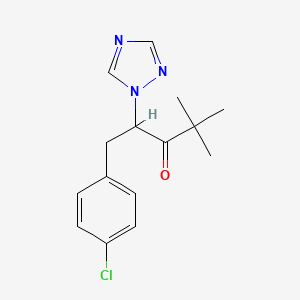

The synthesis of “N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine” involves the reaction of ethanolamine and aryl nitriles using 4 mol% [RuCl(CO)(PPh 3)2(L)] as the most effective catalyst under neat conditions .Molecular Structure Analysis

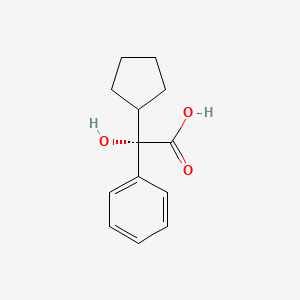

“N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine” has a molecular formula of C6H12N2O2 and a molecular weight of 144.17 . It contains a total of 22 bonds; 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 N-nitroso group (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis

“N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine” is highly reactive and can undergo a variety of chemical reactions, such as oxidation and reduction .Physical And Chemical Properties Analysis

“N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine” has a boiling point of 225°C at 760 mmHg and a density of 1.17g/cm3 . Its refractive index is 1.513 .Aplicaciones Científicas De Investigación

Carcinogenic Potential and Formation Mechanisms

N-nitroso compounds, including N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine, are well-documented for their carcinogenic potential. Research indicates that endogenous carcinogens, exemplified by N-nitroso compounds, are produced in vivo from harmless precursors, with significant implications for human cancer incidence. Notably, these compounds can be generated through the interaction of dietary nitrates, nitrites, and certain amines and amides found in food, highlighting the importance of dietary components in the formation of carcinogenic N-nitroso compounds in vivo (Lin, 1986; Eichholzer & Gutzwiller, 2009).

Environmental Impacts and Water Technology

N-nitroso compounds are also significant in environmental contexts, particularly concerning water technology. They have been identified as disinfection by-products in chloraminated waters, with N-nitrosodimethylamine (NDMA) being the most frequently detected. Their formation mechanisms, occurrence, and potential for removal in drinking and wastewater treatments have been extensively studied, underscoring the need for efficient strategies to mitigate their presence and impact (Nawrocki & Andrzejewski, 2011; Sgroi et al., 2018).

Role in Microbial Infections and Antimicrobial Research

Furthermore, nitrofurans, chemically related to N-nitroso compounds, have demonstrated effectiveness in treating microbial infections. For instance, nitazoxanide, a nitrothiazole-based compound, has shown a wide range of applications against various types of bacteria, parasites, and viruses, highlighting the potential of nitro compounds in antimicrobial therapy (Bharti et al., 2021).

Analytical Detection and Regulatory Perspectives

The detection, regulation, and exposure levels of N-nitroso compounds in consumer products, especially in rubber and food products, have been a focus of recent studies. These efforts aim to understand better and regulate the presence of nitrosamines, given their toxic and carcinogenic nature, to safeguard public health (Crews, 2010; Feng, 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,2,5-trimethyl-3-nitroso-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-5-4-8(7-9)6(2,3)10-5/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTABQKQRFWKBNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(O1)(C)C)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998615 | |

| Record name | 2,2,5-Trimethyl-3-nitroso-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine | |

CAS RN |

77400-46-5 | |

| Record name | Oxazolidine, 3-nitroso-2,2,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077400465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,5-Trimethyl-3-nitroso-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one](/img/structure/B3061185.png)

![7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3061194.png)